molecular formula C17H35O7P B1243837 1-Myristoyl-sn-glycerol 3-phosphate

1-Myristoyl-sn-glycerol 3-phosphate

Cat. No.: B1243837
M. Wt: 382.4 g/mol
InChI Key: FAZBDRGXCKPVJU-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Myristoyl-sn-glycerol 3-phosphate, also known as LPA(14:0), is a single-chain lysophosphatidic acid (LPA) featuring a saturated myristoyl (14:0) group at the sn-1 position of the glycerol backbone . As a critical intermediate in the de novo phospholipid and triglyceride synthesis pathway, it is formed by the acylation of glycerol-3-phosphate . This reaction is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), the rate-limiting enzyme in glycerolipid biosynthesis . Researchers value this specific LPA species for its role in studying the enzymatic activity of GPAT isoforms and the subsequent acyltransferases that convert it into phosphatidic acid (PA) . Due to its defined 14:0 fatty acid chain, it is an essential tool for investigating lipid metabolism, membrane biophysics, and the development of metabolic diseases such as hepatic steatosis and insulin resistance . This product is intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H35O7P

Molecular Weight

382.4 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-phosphonooxypropyl] tetradecanoate

InChI

InChI=1S/C17H35O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(19)23-14-16(18)15-24-25(20,21)22/h16,18H,2-15H2,1H3,(H2,20,21,22)/t16-/m1/s1

InChI Key

FAZBDRGXCKPVJU-MRXNPFEDSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Biosynthetic Formation via Acyltransferase Activity

1-Myristoyl-sn-glycerol 3-phosphate is synthesized through the action of glycerol-3-phosphate acyltransferases (GPATs) . These enzymes catalyze the esterification of glycerol-3-phosphate (G3P) with myristoyl-CoA at the sn-1 position:

Reaction:

Glycerol 3 phosphate Myristoyl CoAGPAT1 Myristoyl sn glycerol 3 phosphate LPA CoA\text{Glycerol 3 phosphate Myristoyl CoA}\xrightarrow{\text{GPAT}}\text{1 Myristoyl sn glycerol 3 phosphate LPA CoA}

Key Enzymatic Features:

  • GPAT1 (mitochondrial isoform) shows preference for saturated fatty acids like palmitate (C16:0) but can utilize myristoyl-CoA (C14:0) in certain contexts .

  • GPAT3 (microsomal isoform) exhibits broader substrate specificity, accepting both saturated and unsaturated acyl-CoA derivatives .

  • Bacterial PlsB homologs (e.g., in Pseudomonas aeruginosa) directly incorporate myristoyl-CoA into G3P to form LPA .

EnzymeLocalizationSubstrate PreferenceInhibitor Sensitivity
GPAT1MitochondriaSaturated FAs (C16:0)NEM-resistant
GPAT3MicrosomesUnsaturated FAsNEM-sensitive
PlsBBacterialC14:0–C18:0 FAsNot characterized

Enzymatic Acylation to Phosphatidic Acid

1-Myristoyl-LPA undergoes further acylation at the sn-2 position via 1-acylglycerol-3-phosphate acyltransferases (AGPATs) or bacterial PlsC enzymes to form phosphatidic acid (PA):

Reaction:

1 Myristoyl LPA Acyl CoAAGPAT PlsCPhosphatidic Acid PA CoA\text{1 Myristoyl LPA Acyl CoA}\xrightarrow{\text{AGPAT PlsC}}\text{Phosphatidic Acid PA CoA}

Substrate Specificity:

  • Human AGPAT2 accepts myristoyl-LPA and incorporates diverse acyl-CoA donors (e.g., palmitoyl, oleoyl, arachidonoyl) .

  • Bacterial PlsC1 in Shewanella livingstonensis preferentially utilizes EPA-CoA (C20:5) at sn-2 but retains activity with C14:0-CoA .

Kinetic Data for AGPAT2 (Representative):

Acyl-CoA DonorRelative Activity (%)
Myristoyl (C14:0)85 ± 6
Palmitoyl (C16:0)100 ± 8
Oleoyl (C18:1)92 ± 5

Source: In vitro assays using recombinant AGPAT2

Hydrolysis and Metabolic Recycling

1-Myristoyl-LPA can be hydrolyzed by glycerophosphodiester phosphodiesterases (GlpQ) to release glycerol-3-phosphate (G3P) and myristic acid:

Reaction:

1 Myristoyl LPA H2OGlpQGlycerol 3 phosphate Myristate\text{1 Myristoyl LPA H}_2\text{O}\xrightarrow{\text{GlpQ}}\text{Glycerol 3 phosphate Myristate}

Enzyme Characteristics:

  • GlpQ in Pseudomonas aeruginosa (PA0347) hydrolyzes deacylated phospholipids with a molecular weight of 42 kDa .

  • This reaction is critical for recycling glycerol back into central carbon metabolism .

Role in Lipid Biosynthetic Pathways

1-Myristoyl-LPA is a node in multiple metabolic routes:

Bacterial vs. Eukaryotic Reaction Divergence

FeatureEukaryotic SystemsBacterial Systems
Primary GPATGPAT1/GPAT3PlsB
Preferred sn-2 AcylUnsaturated FAs (e.g., C18:1)Polyunsaturated FAs (e.g., EPA)
Regulatory RoleTAG storage, membrane synthesisMembrane adaptation to cold

Source: Comparative analysis of GPAT/AGPAT homologs

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycerol 3-Phosphate (G3P)

  • Structure : Lacks acyl/alkyl chains; only a phosphate group at sn-3.
  • Function : Central to glycolysis, gluconeogenesis, and lipid biosynthesis. It is a substrate for GPATs and dehydrogenases.
  • Key Differences: Unlike MG3P, G3P cannot directly form PA without prior acylation. It also participates in redox shuttles (e.g., glycerol 3-phosphate shuttle) to regenerate NAD⁺ .
  • Enzyme Specificity : GPATs preferentially acylate G3P over MG3P in PA synthesis .

DL-Glyceraldehyde 3-Phosphate

  • Structure : An aldehyde analog of G3P, with a carbonyl group replacing the sn-2 hydroxyl.
  • Function : Inhibits sn-glycerol 3-phosphate acyltransferase (Ki = 2.7 mM) and CDP-diglyceride phosphatidyltransferase, disrupting phospholipid synthesis .
  • Key Differences : Bactericidal (unlike bacteriostatic phosphonate analogs) and transported via the sn-glycerol 3-phosphate system in E. coli .

1-Alkyl-sn-glycero-3-Phosphate

  • Structure : Contains an ether-linked alkyl chain at sn-1 instead of an ester-linked acyl group.
  • Function : Precursor for ether-linked phospholipids (e.g., plasmalogens). Synthesized via alkylglycerol phosphotransferase, independent of GPATs .
  • Key Differences : Ether lipids are resistant to phospholipases and play roles in membrane dynamics and signaling .

D-1-Fluorodeoxyglycerol 3-Phosphate

  • Structure : Fluorine atom replaces the sn-1 hydroxyl group.
  • Function : Potent inhibitor of glycerol-3-phosphate dehydrogenase (GPDH), with a 100-fold higher affinity than MG3P .
  • Key Differences : Fluorination blocks downstream metabolism, making it a tool for studying GPDH kinetics .

Lysophosphatidylcholine (LPC) Derivatives

  • Structure : Phosphocholine head group at sn-3 (e.g., 1-myristoyl-sn-glycero-3-phosphocholine).
  • Function : Membrane remodeling and signaling. LPCs are substrates for lysophospholipases and acyltransferases .
  • Key Differences : MG3P lacks the choline moiety, limiting its direct role in choline-containing phospholipid synthesis .

Structural and Functional Comparison Table

Compound Molecular Formula Key Enzymatic Targets Biological Role(s) Unique Properties
1-Myristoyl-sn-glycerol 3-phosphate C₁₇H₃₅O₇P GPAT, LPA receptors PA precursor, signaling Stereospecific acylation
Glycerol 3-phosphate C₃H₉O₆P GPAT, GPDH Glycolysis, redox shuttling Central metabolic intermediate
DL-Glyceraldehyde 3-phosphate C₃H₇O₇P CDP-diglyceride phosphatidyltransferase Phospholipid synthesis inhibition Bactericidal activity
1-Alkyl-sn-glycero-3-phosphate Variable Alkylglycerol phosphotransferase Ether lipid biosynthesis Ether linkage resistance to hydrolysis
D-1-Fluorodeoxyglycerol 3-phosphate C₃H₆FO₅P GPDH Enzyme inhibition Fluorine substitution blocks metabolism

Research Findings and Implications

  • MG3P in Lipid Biosynthesis : Rat liver microsomal GPAT exhibits higher activity toward MG3P than G3P, with albumin modulating substrate availability .
  • Therapeutic Potential: Conformationally constrained analogs of MG3P (e.g., cyclopentane derivatives) inhibit GPAT, suggesting utility in treating metabolic disorders .

Preparation Methods

Stepwise Esterification and Phosphorylation

Chemical synthesis offers precise control over regio- and stereochemistry. A common route involves:

  • Protection of G3P : The phosphate group is protected as a trityl or benzyl ester to prevent undesired side reactions.

  • sn-1 Acylation : Myristoyl chloride or myristic anhydride reacts with the protected G3P in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Yields exceed 85% when using a 1.2:1 acylating agent-to-G3P molar ratio.

  • Deprotection : The phosphate group is liberated via hydrogenolysis (for benzyl esters) or acidic hydrolysis (for trityl esters), yielding 1-MG3P with >95% enantiomeric excess.

This method’s major limitation is the laborious protection/deprotection steps, which reduce overall efficiency.

Direct Phosphorylation of 1-Myristoyl-sn-glycerol

Alternative routes bypass G3P by phosphorylating pre-formed 1-myristoyl-sn-glycerol. Using phosphorus oxychloride (POCl₃) in pyridine at 0°C, phosphorylation proceeds with 78% efficiency. However, this approach risks racemization at the sn-2 hydroxyl group, necessitating stringent temperature control.

Comparative Analysis of Preparation Methods

Method Yield Purity Cost Scalability
Enzymatic (GPAT)60–70%>90%HighModerate
Microbial (E. coli)50–120 mg/L80–85%LowHigh
Chemical (Stepwise)75–85%>95%Very HighLow
Direct Phosphorylation70–78%88–92%ModerateModerate

Enzymatic methods excel in stereochemical fidelity but require costly cofactors (e.g., CoA). Microbial production scales efficiently but struggles with product isolation due to complex cellular matrices. Chemical synthesis achieves high purity but faces scalability hurdles.

Emerging Techniques and Optimization Strategies

Immobilized Enzyme Reactors

Covalent attachment of GPAT to silica nanoparticles improved enzyme reusability, retaining 80% activity after 10 cycles. This innovation reduced production costs by 30% in pilot-scale trials.

Chemoenzymatic Hybrid Routes

Combining chemical acylation with enzymatic phosphorylation leverages the strengths of both methods. For example, myristoylated glycerol generated chemically is phosphorylated using E. coli alkaline phosphatase, achieving an 88% overall yield with minimal racemization.

Metabolic Engineering for Enhanced Precursor Supply

In S. cerevisiae, knockout of the POX1 gene (which degrades acyl-CoA) increased myristoyl-CoA availability by 2.2-fold, directly correlating with higher 1-MG3P titers .

Q & A

Q. What are the standard methods for extracting 1-myristoyl-sn-glycerol 3-phosphate from biological samples?

The Bligh-Dyer method is widely used for lipid extraction. Tissue homogenization is performed with a chloroform-methanol-water mixture (2:1:0.8 v/v), followed by phase separation. The chloroform layer, containing lipids, is isolated and purified. This method ensures high recovery of glycerophospholipids, including 1-myristoyl-sn-glycerol 3-phosphate, while minimizing degradation .

Q. How can researchers quantify 1-myristoyl-sn-glycerol 3-phosphate in complex lipid mixtures?

Enzymatic assays coupled with spectrophotometry or fluorimetry are effective. For example, glycerol-3-phosphate oxidase (GPO)-based assays measure H2O2 production via peroxidase-coupled reactions. Alternatively, LC-MS with electrospray ionization (ESI) provides precise quantification using isotope-labeled internal standards (e.g., deuterated analogs) .

Q. What experimental systems are suitable for studying the biosynthesis of 1-myristoyl-sn-glycerol 3-phosphate?

Q. How does 1-myristoyl-sn-glycerol 3-phosphate contribute to mitochondrial superoxide production?

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) oxidizes glycerol-3-phosphate, generating superoxide at the ubiquinone-binding site. To isolate mGPDH-specific ROS, inhibit complex II (e.g., with malonate) and measure H2O2 production via Amplex Red assays. Tissue-specific differences are notable: brown fat mitochondria exhibit higher mGPDH-driven superoxide rates than heart mitochondria .

Q. What experimental designs resolve contradictions in lipidomic data for 1-myristoyl-sn-glycerol 3-phosphate?

Contradictions often arise from off-target enzyme activities or tissue-specific isoform expression. For example, superoxide attributed to mGPDH may originate from complex II. Use combinatorial inhibitors (e.g., rotenone for complex I, malonate for complex II) and validate with genetic knockout models (e.g., PPARα-null mice) to dissect contributions .

Q. How can isotopic labeling track metabolic flux through 1-myristoyl-sn-glycerol 3-phosphate in lipid synthesis pathways?

Pulse-chase experiments with <sup>13</sup>C-glucose or <sup>13</sup>C-glycerol enable tracing of glycerol-3-phosphate incorporation into glycerolipids. Combine this with LC-MS/MS to quantify labeled intermediates in de novo synthesis (e.g., phosphatidic acid, diacylglycerol). In Drosophila models, <sup>2</sup>H-glycerol labeling reveals defects in glycerol kinase-deficient systems .

Q. What biophysical techniques characterize the interaction of 1-myristoyl-sn-glycerol 3-phosphate with membrane proteins?

Surface plasmon resonance (SPR) and fluorescence anisotropy are used to study binding kinetics. For structural insights, cryo-EM or X-ray crystallography of membrane protein complexes (e.g., D-β-hydroxybutyrate dehydrogenase) in lipid bilayers containing 1-myristoyl-sn-glycerol 3-phosphate reveal orientation-specific interactions .

Q. How do mutations in AGPAT isoforms affect 1-myristoyl-sn-glycerol 3-phosphate synthesis?

AGPAT2 mutations disrupt acylation at the sn-2 position, leading to incomplete phosphatidic acid synthesis. Use COS-1 cell transfection with mutant AGPAT plasmids and measure acylation efficiency via TLC or mass spectrometry. Murine models show PPARα regulates AGPAT3 expression, altering cardiac lipid profiles .

Methodological Notes

  • Structural Analysis : NMR (e.g., <sup>31</sup>P and <sup>1</sup>H) resolves regiospecific acylation, while FT-IR confirms ester bond formation .
  • Model Membranes : Form liposomes with 1-myristoyl-sn-glycerol 3-phosphate using extrusion or sonication. Monitor phase transitions via differential scanning calorimetry (DSC) to study bilayer fluidity .
  • Kinetic Studies : Michaelis-Menten parameters (Km, Vmax) for acyltransferases are determined using Lineweaver-Burk plots with varying substrate concentrations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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